Cas no 200562-22-7 (3-chloro-1-methyl-1,2-dihydropyrazin-2-one)
3-chloro-1-methyl-1,2-dihydropyrazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-1-methyl-1,2-dihydropyrazin-2-one
- CHEMBL4584821
- SCHEMBL12143828
- AKOS026676582
- F1905-0609
- 3-chloro-1-methylpyrazin-2(1H)-one
- BS-3625
- 3-CHLORO-1-METHYLPYRAZIN-2-ONE
- 200562-22-7
- AT19208
- DB-151557
- EN300-66276
- 3-Chloro-1-methyl-2(1h)-pyrazinone
- AIA56222
- 888-238-9
-
- Inchi: 1S/C5H5ClN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3
- InChI Key: DKRZOECINQAWFK-UHFFFAOYSA-N
- SMILES: ClC1C(N(C)C=CN=1)=O
Computed Properties
- Exact Mass: 144.0090405g/mol
- Monoisotopic Mass: 144.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 32.7Ų
3-chloro-1-methyl-1,2-dihydropyrazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001414-5g |
3-Chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 95% | 5g |
$828.12 | 2023-09-02 | |
| Alichem | A099001414-10g |
3-Chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 95% | 10g |
$1338.66 | 2023-09-02 | |
| Alichem | A099001414-25g |
3-Chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 95% | 25g |
$2070.30 | 2023-09-02 | |
| Chemenu | CM332635-100mg |
3-Chloro-1-methyl-1,2-dihydropyrazin-2-one |
200562-22-7 | 95%+ | 100mg |
$318 | 2021-08-18 | |
| Chemenu | CM332635-250mg |
3-Chloro-1-methyl-1,2-dihydropyrazin-2-one |
200562-22-7 | 95%+ | 250mg |
$449 | 2021-08-18 | |
| Chemenu | CM332635-1g |
3-Chloro-1-methyl-1,2-dihydropyrazin-2-one |
200562-22-7 | 95%+ | 1g |
$987 | 2021-08-18 | |
| TRC | C373580-25mg |
3-chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373580-50mg |
3-chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 50mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373580-250mg |
3-chloro-1-methylpyrazin-2(1H)-one |
200562-22-7 | 250mg |
$ 295.00 | 2022-04-01 | ||
| Chemenu | CM332635-100mg |
3-Chloro-1-methyl-1,2-dihydropyrazin-2-one |
200562-22-7 | 95%+ | 100mg |
$196 | 2023-01-19 |
3-chloro-1-methyl-1,2-dihydropyrazin-2-one Suppliers
3-chloro-1-methyl-1,2-dihydropyrazin-2-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-chloro-1-methyl-1,2-dihydropyrazin-2-one
Professional Introduction to 3-chloro-1-methyl-1,2-dihydropyrazin-2-one (CAS No. 200562-22-7)
3-chloro-1-methyl-1,2-dihydropyrazin-2-one, identified by its Chemical Abstracts Service number (CAS No. 200562-22-7), is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrazinone core with chloro and methyl substituents, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural framework of 3-chloro-1-methyl-1,2-dihydropyrazin-2-one lends itself to diverse chemical modifications, enabling its utility in the development of novel therapeutic agents. The presence of the chloro group at the third position enhances its reactivity, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes. Furthermore, the methyl group at the first position contributes to steric and electronic effects that can influence the compound's pharmacokinetic properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazinone derivatives. Research has demonstrated that compounds with similar structures to 3-chloro-1-methyl-1,2-dihydropyrazin-2-one exhibit promising activities against various diseases, including inflammation, cancer, and neurodegenerative disorders. The compound's ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for further investigation.
One of the most compelling aspects of 3-chloro-1-methyl-1,2-dihydropyrazin-2-one is its role as a key intermediate in synthesizing more complex molecules. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro-substituted pyrazinone core allows for further functionalization, enabling chemists to tailor the compound's properties for specific therapeutic applications.
The synthesis of 3-chloro-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazinone ring efficiently. Additionally, green chemistry principles have been integrated into its production to minimize environmental impact, ensuring sustainable practices in pharmaceutical manufacturing.
The pharmacological evaluation of 3-chloro-1-methyl-1,2-dihydropyrazin-2-one has revealed intriguing biological activities. Studies have shown that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. Its potential as an anti-inflammatory agent has also been explored, with preliminary data suggesting efficacy in reducing pro-inflammatory cytokine production. These findings underscore its significance as a lead compound for drug development.
In conclusion, 3-chloro-1-methyl-1,2-dihydropyrazin-2-one (CAS No. 200562-22-7) represents a valuable asset in medicinal chemistry due to its structural versatility and biological potential. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the quest for innovative therapeutic solutions. As scientific understanding progresses, it is anticipated that derivatives of this molecule will play a crucial role in addressing unmet medical needs across various disease areas.
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